molecular formula C19H22N4O6 B12679214 Ethyl 4-((4-(bis(2-hydroxyethyl)amino)phenyl)azo)-3-nitrobenzoate CAS No. 85187-46-8

Ethyl 4-((4-(bis(2-hydroxyethyl)amino)phenyl)azo)-3-nitrobenzoate

Katalognummer: B12679214
CAS-Nummer: 85187-46-8
Molekulargewicht: 402.4 g/mol
InChI-Schlüssel: MFJQDORQIYGGNT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of ethyl 4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]-3-nitrobenzoate involves several steps. The primary synthetic route includes the diazotization of 4-nitroaniline followed by coupling with N,N-bis(2-hydroxyethyl)aniline. The final step involves esterification with ethyl alcohol to form the ethyl ester . Industrial production methods typically involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

Ethyl 4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]-3-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro and azo derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, forming different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and azo groups. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]-3-nitrobenzoate has several scientific research applications:

Wirkmechanismus

The mechanism of action of ethyl 4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]-3-nitrobenzoate involves its interaction with molecular targets through its functional groups. The nitro and azo groups can participate in redox reactions, while the hydroxyethyl groups can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]-3-nitrobenzoate is unique due to its specific combination of functional groups. Similar compounds include:

    Ethyl 4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]benzoate: Lacks the nitro group, affecting its reactivity and applications.

    4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]-3-nitrobenzoic acid: Has a carboxylic acid group instead of an ethyl ester, altering its solubility and reactivity.

    4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]aniline: Lacks both the nitro and ester groups, significantly changing its chemical properties.

Eigenschaften

CAS-Nummer

85187-46-8

Molekularformel

C19H22N4O6

Molekulargewicht

402.4 g/mol

IUPAC-Name

ethyl 4-[[4-[bis(2-hydroxyethyl)amino]phenyl]diazenyl]-3-nitrobenzoate

InChI

InChI=1S/C19H22N4O6/c1-2-29-19(26)14-3-8-17(18(13-14)23(27)28)21-20-15-4-6-16(7-5-15)22(9-11-24)10-12-25/h3-8,13,24-25H,2,9-12H2,1H3

InChI-Schlüssel

MFJQDORQIYGGNT-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC(=C(C=C1)N=NC2=CC=C(C=C2)N(CCO)CCO)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.